molecular formula C16H14OS2 B14255944 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one CAS No. 461052-15-3

3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one

Cat. No.: B14255944
CAS No.: 461052-15-3
M. Wt: 286.4 g/mol
InChI Key: RZFQTJAJHBMPQF-UHFFFAOYSA-N
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Description

3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is a sulfur-containing organic compound with a thioxanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one typically involves the reaction of 9H-thioxanthen-9-one with ethyl mercaptan under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl mercaptan, followed by nucleophilic substitution at the 3-position of the thioxanthene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Scientific Research Applications

3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thioxanthene core can interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylsulfanyl)methyl]-9H-thioxanthen-9-one
  • 3-[(Propylsulfanyl)methyl]-9H-thioxanthen-9-one
  • 3-[(Butylsulfanyl)methyl]-9H-thioxanthen-9-one

Uniqueness

3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

461052-15-3

Molecular Formula

C16H14OS2

Molecular Weight

286.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)thioxanthen-9-one

InChI

InChI=1S/C16H14OS2/c1-2-18-10-11-7-8-13-15(9-11)19-14-6-4-3-5-12(14)16(13)17/h3-9H,2,10H2,1H3

InChI Key

RZFQTJAJHBMPQF-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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